molecular formula C11H12BrF2NO3 B14760732 3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14760732
M. Wt: 324.12 g/mol
InChI Key: WGGFNGIKTIOWDH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, hydroxyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluorobenzonitrile, which is then subjected to further reactions to introduce the hydroxyl, methoxy, and methyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide and n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and minimizing the use of hazardous reagents to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H12BrF2NO3

Molecular Weight

324.12 g/mol

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H12BrF2NO3/c1-15(18-2)10(17)5-9(16)11-7(13)3-6(12)4-8(11)14/h3-4,9,16H,5H2,1-2H3

InChI Key

WGGFNGIKTIOWDH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=C(C=C1F)Br)F)O)OC

Origin of Product

United States

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